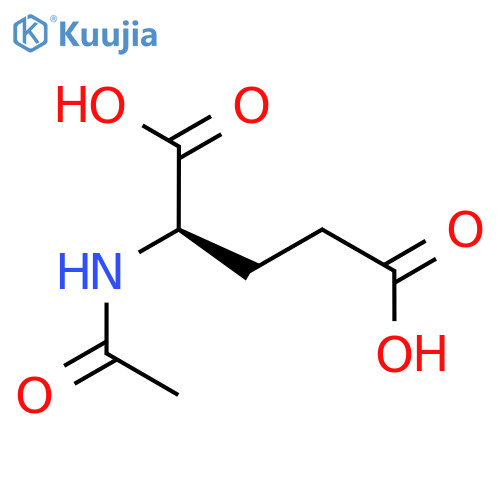Cas no 19146-55-5 (N-Acetyl-D-glutamic Acid)

N-Acetyl-D-glutamic Acid structure
商品名:N-Acetyl-D-glutamic Acid
N-Acetyl-D-glutamic Acid 化学的及び物理的性質
名前と識別子
-
- (R)-2-Acetamidopentanedioic acid
- Ac-D-Glu-OH
- N-Acetyl-D-glutamic Acid
- (R)-(+)-N-Acetyl-glutaminsaeure
- (R)-2-(Acetylamino)glutaric acid
- N-Acetyl-D-glutaminsaeure
- Glutamicacid, N-acetyl-, D- (8CI)
- D-N-Acetyl glutamic acid
- AKOS015837755
- AKOS006275139
- BB76A796-76E5-4E5D-89F8-C7474070D238
- DS-1278
- N-acetyl-d-glu
- Glutamic acid, N-acetyl-
- J-012375
- DTXSID70364404
- 19146-55-5
- n-acetyl-d-glutamate
- AC-24112
- FD21438
- SCHEMBL716411
- MFCD00063196
- N-ACETYL D-GLUTAMIC ACID
- C22611
- D-Glutamic acid, N-acetyl-
- 339072-10-5
- HY-W015241
- (2R)-2-acetamidopentanedioic acid
- CS-W015957
-
- MDL: MFCD00063196
- インチ: 1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m1/s1
- InChIKey: RFMMMVDNIPUKGG-RXMQYKEDSA-N
- ほほえんだ: CC(N[C@@H](C(O)=O)CCC(O)=O)=O
計算された属性
- せいみつぶんしりょう: 189.06400
- どういたいしつりょう: 189.064
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): _1.8
- トポロジー分子極性表面積: 104A^2
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.355
- ゆうかいてん: 192-194?C
- ふってん: 495.9℃ at 760 mmHg
- フラッシュポイント: 253.7±25.9 °C
- 屈折率: 1.501
- PSA: 103.70000
- LogP: -0.16860
N-Acetyl-D-glutamic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:貯蔵温度2〜8℃
N-Acetyl-D-glutamic Acid 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
N-Acetyl-D-glutamic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D517294-10g |
(R)-2-AcetaMidopentanedioic acid |
19146-55-5 | 97% | 10g |
$235 | 2024-05-24 | |
| eNovation Chemicals LLC | D517294-25g |
(R)-2-AcetaMidopentanedioic acid |
19146-55-5 | 97% | 25g |
$315 | 2024-05-24 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A42800-25g |
Ac-D-Glu-OH |
19146-55-5 | 98% | 25g |
¥196.0 | 2023-09-09 | |
| abcr | AB312228-25 g |
N-Acetyl-D-glutamic acid, 95% (Ac-D-Glu-OH); . |
19146-55-5 | 95% | 25g |
€104.20 | 2023-06-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009636-100g |
N-Acetyl-D-glutamic Acid |
19146-55-5 | 98% | 100g |
¥216 | 2023-09-09 | |
| Chemenu | CM119460-25g |
N-Acetyl-D-glutamic Acid |
19146-55-5 | 95% | 25g |
$*** | 2023-03-29 | |
| TRC | A178240-10g |
N-Acetyl-D-glutamic Acid |
19146-55-5 | 10g |
$ 121.00 | 2023-04-19 | ||
| Fluorochem | 079425-10g |
R)-2-Acetamidopentanedioic acid |
19146-55-5 | 95% | 10g |
£12.00 | 2022-03-01 | |
| Fluorochem | 079425-25g |
R)-2-Acetamidopentanedioic acid |
19146-55-5 | 95% | 25g |
£24.00 | 2022-03-01 | |
| Aaron | AR002FXV-10g |
D-Glutamic acid, N-acetyl- |
19146-55-5 | 95% | 10g |
$14.00 | 2025-01-21 |
N-Acetyl-D-glutamic Acid 関連文献
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
19146-55-5 (N-Acetyl-D-glutamic Acid) 関連製品
- 98-79-3(L-Pyroglutamic acid)
- 68-95-1(N-Acetyl-L-proline)
- 1946-82-3(Na-Acetyl-L-Lysine)
- 99-15-0(Acetylleucine)
- 997-55-7(N-Acetyl-L-aspartic acid)
- 1188-21-2(N-Acetyl-L-(-)-leucine)
- 1188-37-0(N-Acetyl-L-glutamic acid)
- 149-87-1(5-oxopyrrolidine-2-carboxylic acid)
- 2490-97-3(Aceglutamide)
- 5817-08-3(2-Acetamidopentanedioic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:19146-55-5)N-Acetyl-D-glutamic Acid

清らかである:99%
はかる:500g
価格 ($):296.0